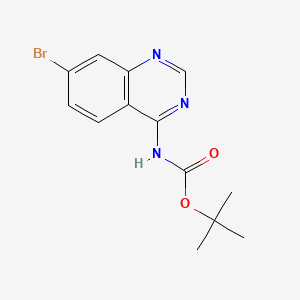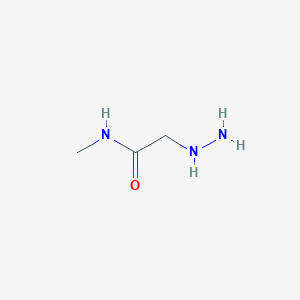
2-hydrazinyl-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-N-methylacetamide is an organic compound with the molecular formula C3H9N3O It is a derivative of acetamide, where one of the hydrogen atoms is replaced by a hydrazinyl group and another by a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-N-methylacetamide typically involves the reaction of N-methylacetamide with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N-methylacetamide+Hydrazine→this compound
The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 70-80°C. The reaction time can vary, but it generally takes a few hours to complete.
Industrial Production Methods
For industrial production, the process involves similar steps but on a larger scale. The raw materials, N-methylacetamide and hydrazine, are mixed in large reactors, and the reaction conditions are optimized for maximum yield. The product is then purified using techniques such as distillation or crystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazinyl derivatives.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-hydrazinyl-N-methylacetamide involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and interact with enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
N-methylacetamide: Lacks the hydrazinyl group and has different chemical properties.
Hydrazine: Contains two hydrazinyl groups and is more reactive.
Acetamide: The parent compound without any substitutions.
Uniqueness
2-Hydrazinyl-N-methylacetamide is unique due to the presence of both a hydrazinyl group and a methyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C3H9N3O |
|---|---|
Peso molecular |
103.12 g/mol |
Nombre IUPAC |
2-hydrazinyl-N-methylacetamide |
InChI |
InChI=1S/C3H9N3O/c1-5-3(7)2-6-4/h6H,2,4H2,1H3,(H,5,7) |
Clave InChI |
ZOFVKWQBYLEBPJ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



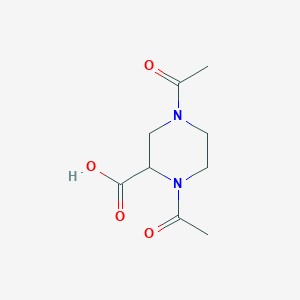


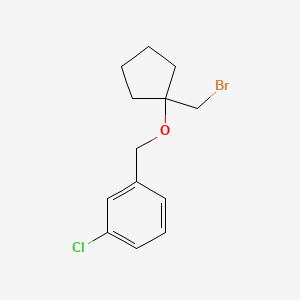
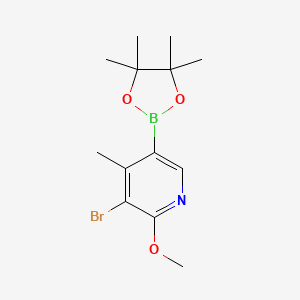
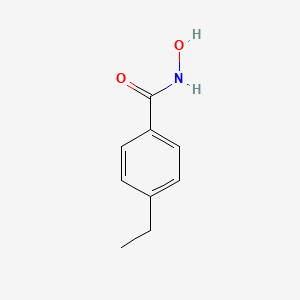
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13488100.png)
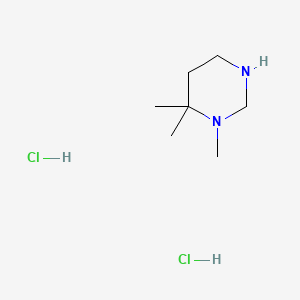

![tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride](/img/structure/B13488113.png)
![ethyl 2-[(1E)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate](/img/structure/B13488122.png)
